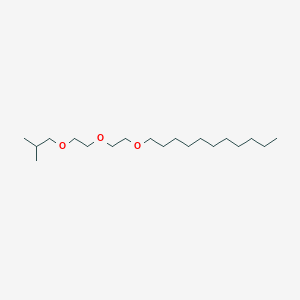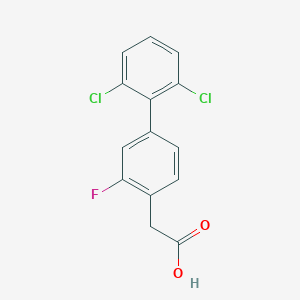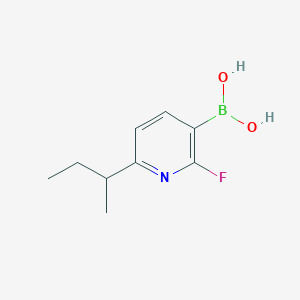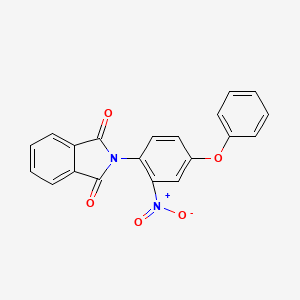![molecular formula C18H13Na3O9PPdS3+ B14075324 [[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)
[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is a complex compound containing palladium, sodium, and benzenesulfonate groups. It is known for its catalytic properties and is widely used in various organic synthesis reactions. The compound has the molecular formula C18H12Na3O9PPdS3 and a molecular weight of 674.84 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium typically involves the reaction of palladium salts with tris(benzenesulfonato)phosphine ligands. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction scheme is as follows:
- Dissolution of palladium chloride (PdCl2) in water or an organic solvent.
- Addition of tris(benzenesulfonato)phosphine to the solution.
- Stirring the mixture at a specific temperature (usually around 60-80°C) for several hours.
- Precipitation of the product by adding a sodium salt, such as sodium chloride or sodium sulfate.
- Filtration and purification of the product by recrystallization .
Industrial Production Methods
In industrial settings, the production of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniform mixing. The reaction conditions are optimized to maximize yield and purity. The final product is typically obtained as a powder or crystalline solid, which is then packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The benzenesulfonato groups can be substituted with other ligands.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligands such as phosphines, amines, and carboxylates can be used for substitution reactions.
Coupling Reactions: Reagents like aryl halides, boronic acids, and alkynes are commonly used in the presence of bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound, while in Heck coupling, the product is a substituted alkene .
Applications De Recherche Scientifique
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound is used in the study of enzyme mimetics and as a probe for biological systems.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of [3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium involves the coordination of the palladium center with the phosphinidyne and benzenesulfonato ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates. The palladium center acts as a catalyst, promoting various chemical transformations through oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): A widely used palladium catalyst in cross-coupling reactions.
Palladium(II) acetate: Another common palladium catalyst used in organic synthesis.
Triphenylphosphine-3,3’,3’'-trisulfonic acid trisodium salt: A similar compound with sulfonate groups but different coordination environment.
Uniqueness
[3,3’,3’'-(Phosphinidyne-kappaP)tris[benzenesulfonato]]-Palladate(3-) Sodium is unique due to its specific coordination environment and the presence of multiple benzenesulfonato groups. This unique structure provides enhanced stability and reactivity, making it a versatile catalyst in various chemical reactions .
Propriétés
Formule moléculaire |
C18H13Na3O9PPdS3+ |
|---|---|
Poids moléculaire |
675.9 g/mol |
Nom IUPAC |
trisodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium |
InChI |
InChI=1S/C18H15O9PS3.3Na.Pd/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;3*+1;/p-2 |
Clé InChI |
OZYIFDKIIQHBJZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)





![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)

![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
